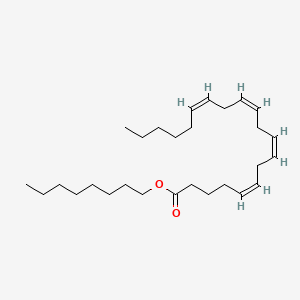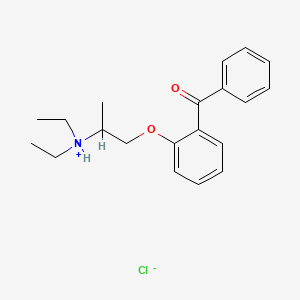
2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate is a chemical compound with the molecular formula C20H25NO2·ClH·H2O and a molecular weight of 365.94 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate typically involves the reaction of benzophenone with diethylamino propanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction . Industrial production methods may involve continuous flow systems to optimize reaction time and yield .
Analyse Chemischer Reaktionen
2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate can be compared with similar compounds such as:
4-(2-(Diethylamino)ethoxy)benzophenone: This compound has a similar structure but with an ethoxy group instead of a propoxy group.
Benzocaine: An ethyl ester of p-aminobenzoic acid, used as a local anesthetic.
Diethylpropion: A sympathomimetic stimulant used as an appetite suppressant.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
7347-84-4 |
|---|---|
Molekularformel |
C20H26ClNO2 |
Molekulargewicht |
347.9 g/mol |
IUPAC-Name |
1-(2-benzoylphenoxy)propan-2-yl-diethylazanium;chloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-4-21(5-2)16(3)15-23-19-14-10-9-13-18(19)20(22)17-11-7-6-8-12-17;/h6-14,16H,4-5,15H2,1-3H3;1H |
InChI-Schlüssel |
WPOOZVNPEJEIOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)C(C)COC1=CC=CC=C1C(=O)C2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


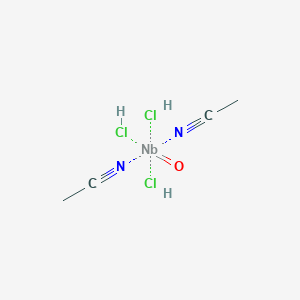
![Ledienosid [German]](/img/structure/B13766944.png)
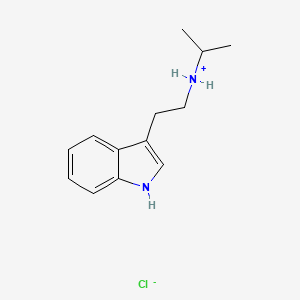
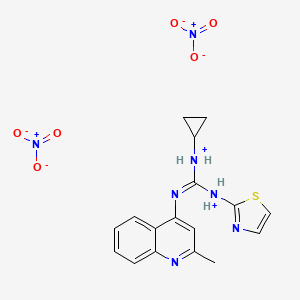
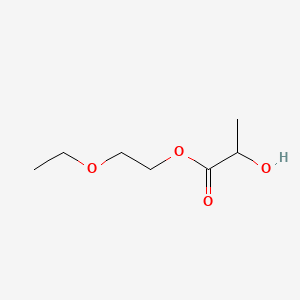
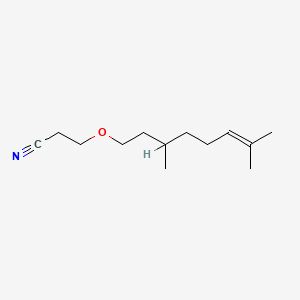

![Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane](/img/structure/B13766979.png)


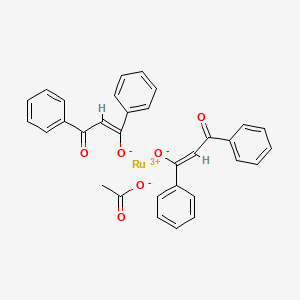
![1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone](/img/structure/B13766999.png)
